3-(Dimethylamino)-4-hydroxybenzonitrile
Description
3-(Dimethylamino)-4-hydroxybenzonitrile is an aromatic compound featuring a benzonitrile core substituted with a hydroxyl (-OH) group at the 4-position and a dimethylamino (-N(CH₃)₂) group at the 3-position. This combination of electron-donating (dimethylamino) and electron-withdrawing (cyano) groups creates unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(dimethylamino)-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-11(2)8-5-7(6-10)3-4-9(8)12/h3-5,12H,1-2H3 |
InChI Key |
KJHCZKFVCZXDDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-hydroxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with dimethylamine under specific conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures and under nitrogen protection to prevent oxidation . The reaction mixture is then cooled, filtered, and dried to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyano-3-dimethylaminobenzophenone.
Reduction: Formation of 3-(dimethylamino)-4-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
3-(Dimethylamino)-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4-hydroxybenzonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
3-Hydroxy-4-methoxybenzonitrile
- Structure : Hydroxyl (-OH) at 3-position, methoxy (-OCH₃) at 4-position.
- Key Differences: The methoxy group is less basic than dimethylamino, reducing electron-donating capacity.
- Data: Molecular weight = 149.15 g/mol; WLN notation: 3HYMR .
3-Methoxy-4-nitrobenzonitrile
- Structure: Methoxy (-OCH₃) at 3-position, nitro (-NO₂) at 4-position.
- Key Differences: The nitro group is strongly electron-withdrawing, contrasting with the electron-donating dimethylamino group. This significantly lowers the electron density of the aromatic ring, affecting UV-Vis absorption and catalytic activity.
- Data : Melting point = 125–126°C; molecular weight = 178.15 g/mol .
(E)-3-(3-(Dimethylamino)acryloyl)-4-hydroxybenzonitrile (1l)
- Structure: Dimethylamino group incorporated into an acryloyl chain at the 3-position, hydroxyl at 4-position.
- Key Differences : The extended conjugation from the acryloyl group enhances UV absorption and alters solubility.
- Data : Melting point = 174.0–174.5°C; synthesized via visible-light-induced radical cascade reactions .
Functional Group Modifications
3-((Dimethylamino)methyl)-4-hydroxybenzonitrile (Compound 197)
- Structure: Dimethylamino group attached via a methylene bridge (-CH₂-N(CH₃)₂) at the 3-position.
- Key Differences : The methylene spacer reduces steric hindrance and electronic conjugation compared to direct attachment.
- Data : Yield = 50%; ¹H-NMR (CDCl₃): δ 9.35 (bs, 1H, -OH), 7.46 (dd, J = 8.5 Hz, 1H), 2.36 (s, 6H, -N(CH₃)₂) .
3-{[(4Z)-1,2-Dimethyl-5-oxoimidazol-4-ylidene]methyl}-4-hydroxybenzonitrile
- Structure : Imidazolylidene substituent at the 3-position.
- Data: Single-crystal X-ray diffraction confirms non-coplanar geometry; R factor = 0.042 .
Physical and Spectral Properties
Table 1: Comparative Data for Benzonitrile Derivatives
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